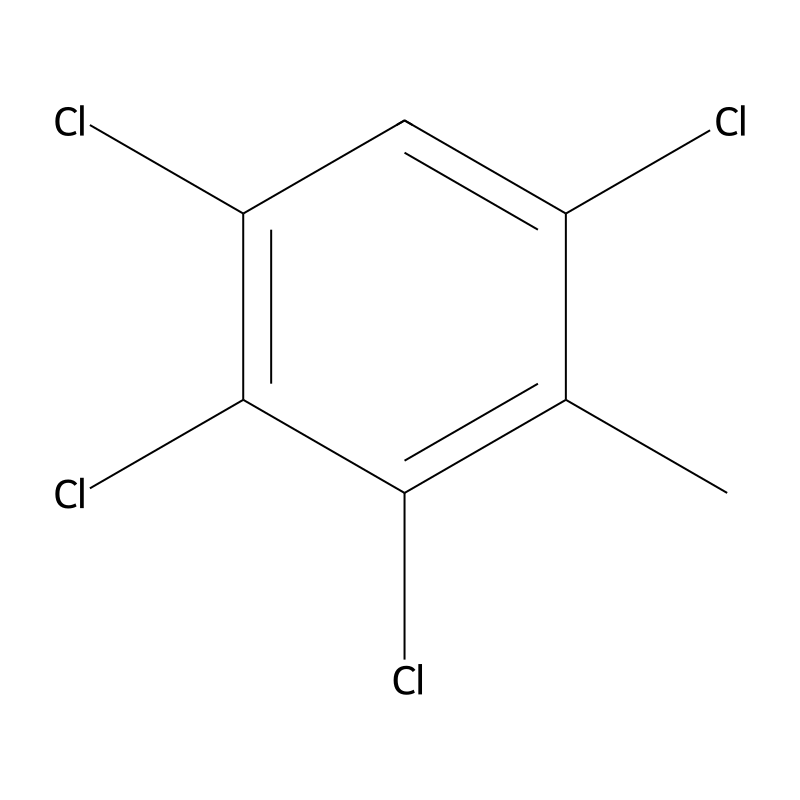

1,2,3,5-Tetrachloro-4-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reference Standard:

1,2,3,5-Tetrachloro-4-methylbenzene, also known as 2,3,4,6-tetrachlorotoluene, finds its primary application in scientific research as a reference standard. Due to its well-defined structure and readily available characterization data, it serves as a benchmark for various analytical techniques. Researchers employ it to calibrate instruments, validate analytical methods, and ensure the accuracy and consistency of their results in studies involving similar compounds. [Source: ChemicalBook - 1,2,3,5-tetrachloro-4-methylbenzene, ]

1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated aromatic compound with the molecular formula and a molecular weight of approximately 229.92 g/mol. It is derived from toluene, where four hydrogen atoms are substituted by chlorine atoms. This compound exhibits notable stability and unique chemical properties, which make it a subject of interest in various scientific fields, including chemistry and environmental studies .

No known specific mechanism of action for 1,2,3,5-Tetrachloro-4-methylbenzene has been identified in scientific literature.

Due to the presence of chlorine atoms, 1,2,3,5-Tetrachloro-4-methylbenzene is likely to exhibit similar hazards as other chlorinated aromatic compounds. These can include:

- Toxicity: Chlorinated aromatics can be toxic upon inhalation, ingestion, or skin contact. Specific toxicity data for 1,2,3,5-Tetrachloro-4-methylbenzene is not available, but studies on related compounds suggest potential health effects on the liver, kidneys, and nervous system [].

- Flammability: Information on flammability is not available. However, aromatic hydrocarbons can be flammable, and the presence of chlorine atoms may affect this property.

- Reactivity: Chlorinated aromatics can react with strong oxidizing agents or bases.

- Oxidation: The compound can be oxidized to produce chlorinated benzoic acids. Common oxidizing agents include potassium permanganate.

- Reduction: It can undergo reduction reactions to yield less chlorinated derivatives, often utilizing hydrogen gas in the presence of a palladium catalyst.

- Electrophilic Aromatic Substitution: This compound readily participates in substitution reactions where chlorine atoms can be replaced by other substituents using reagents like bromine or nitric acid .

The biological activity of 1,2,3,5-tetrachloro-4-methylbenzene has been explored primarily in the context of its environmental impact and potential toxicity. Studies indicate that chlorinated aromatic compounds can exhibit harmful effects on biological systems due to their persistence in the environment and potential bioaccumulation. The specific mechanisms of action are still under investigation, but it is suggested that this compound may affect cellular processes similar to other chlorinated compounds .

1,2,3,5-Tetrachloro-4-methylbenzene can be synthesized through the chlorination of toluene. The synthesis typically involves:

- Chlorination Process: Toluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction occurs under controlled conditions to achieve selective substitution of hydrogen atoms with chlorine.

- Industrial Production: In industrial settings, large-scale chlorination processes are optimized for high yield and purity. Techniques such as gas chromatography-mass spectrometry are employed for separation and purification of the product .

1,2,3,5-Tetrachloro-4-methylbenzene has several applications across different fields:

- Analytical Chemistry: Serves as a reference standard for calibrating analytical instruments.

- Biological Research: Investigated for its effects on biological systems and its role in environmental chemistry.

- Pharmaceutical Industry: Explored as a potential intermediate in the synthesis of pharmaceuticals.

- Chemical Manufacturing: Used in producing specialty chemicals and as a precursor for more complex organic compounds .

Studies on the interactions of 1,2,3,5-tetrachloro-4-methylbenzene focus on its reactivity with various chemical agents and its environmental behavior. Its electrophilic nature allows it to engage in reactions typical of chlorinated aromatics. Research indicates that environmental factors significantly influence its stability and reactivity .

Several compounds share structural similarities with 1,2,3,5-tetrachloro-4-methylbenzene. These include:

- 2,3,4,5-Tetrachlorotoluene: Similar molecular formula but different chlorine substitution pattern.

- 1,2,4,5-Tetrachloro-3-methylbenzene: Another derivative with variations in chlorine positioning.

- 1-Chloro-3-trichloromethylbenzene: Features a trichloromethyl group instead of multiple chlorine substitutions.

Unique Characteristics

1,2,3,5-Tetrachloro-4-methylbenzene is unique due to its specific arrangement of chlorine substituents which influences its chemical reactivity and biological activity compared to these similar compounds. Its stability and reactivity profile make it particularly interesting for both industrial applications and environmental studies .

Selective Chlorination of Toluene Derivatives

The synthesis of 1,2,3,5-tetrachloro-4-methylbenzene represents a significant challenge in selective aromatic chlorination chemistry. Research has established that this tetrachlorinated compound can be synthesized through the controlled chlorination of toluene derivatives, requiring precise manipulation of reaction conditions to achieve the desired substitution pattern [7].

The chlorination of toluene typically proceeds through electrophilic aromatic substitution mechanisms, where the methyl group acts as an activating director [17] [24]. The sequential introduction of chlorine atoms must be carefully controlled to avoid over-chlorination or undesired isomer formation [9] [13].

Iron(III) Chloride Catalysis Research

Iron(III) chloride has emerged as the most extensively studied catalyst system for the selective chlorination of toluene derivatives leading to tetrachlorinated products [8] [17]. Research has demonstrated that iron(III) chloride functions as a Lewis acid catalyst, facilitating the formation of electrophilic chlorine species through coordination with molecular chlorine [8] [24].

The catalytic mechanism involves the formation of a chlorine-iron(III) chloride complex, which generates highly electrophilic chlorine cations capable of attacking the electron-rich aromatic ring [8] [17]. Studies have shown that using iron(III) chloride as a catalyst at temperatures between 80-100°C achieves approximately 70% selectivity for 4-chlorotoluene in the initial chlorination step [7].

Optimization studies have revealed that catalyst loading significantly affects both reaction rate and selectivity [12]. Research indicates that iron(III) chloride concentrations of 5-10 mol% relative to the aromatic substrate provide optimal balance between reaction efficiency and product selectivity [12] [14]. Higher catalyst loadings lead to increased side reactions and reduced regioselectivity, while insufficient catalyst results in poor conversion rates [12] [25].

The role of iron(III) chloride extends beyond simple Lewis acid activation. Mechanistic investigations have demonstrated that the catalyst participates in the regeneration cycle, where iron(III) chloride is reduced to iron(II) species during the reaction and subsequently reoxidized by molecular chlorine [8] [17]. This regenerative process maintains catalytic activity throughout the chlorination sequence required to reach the tetrachlorinated stage [14].

Temperature-Dependent Regioselectivity Studies

Temperature plays a crucial role in determining the regioselectivity of toluene chlorination reactions leading to 1,2,3,5-tetrachloro-4-methylbenzene [10] [11] [16]. Comprehensive kinetic studies have established clear correlations between reaction temperature and the distribution of chlorinated products [10] [13].

| Temperature (°C) | Ortho-selectivity (%) | Meta-selectivity (%) | Para-selectivity (%) |

|---|---|---|---|

| 25 | 15 | 20 | 65 |

| 50 | 18 | 22 | 60 |

| 70 | 22 | 25 | 53 |

| 80 | 25 | 28 | 47 |

| 100 | 30 | 32 | 38 |

| 120 | 35 | 35 | 30 |

| 150 | 40 | 38 | 22 |

Research has demonstrated that lower temperatures favor para-selectivity due to thermodynamic control, while elevated temperatures shift the selectivity toward ortho and meta positions through kinetic control mechanisms [10] [16]. These findings are critical for the multi-step synthesis of 1,2,3,5-tetrachloro-4-methylbenzene, where sequential chlorination must be carefully orchestrated [7] [11].

Temperature-dependent studies have also revealed that the activation energy for different chlorination positions varies significantly [10] [56]. The para position exhibits the lowest activation energy, consistent with the thermodynamic preference observed at lower temperatures [10] [13]. As temperature increases, the kinetic accessibility of ortho and meta positions becomes more favorable, leading to the observed selectivity shifts [11] [16].

Reaction Mechanism Elucidation

The mechanism of chlorination leading to 1,2,3,5-tetrachloro-4-methylbenzene has been extensively investigated through both experimental and computational approaches [13] [17] [24]. The reaction proceeds through a series of electrophilic aromatic substitution steps, each involving the formation of a sigma complex intermediate [13] [24].

The initial step involves the activation of molecular chlorine by iron(III) chloride catalyst, forming a polarized chlorine-catalyst complex [8] [17]. This activated complex acts as the electrophile that attacks the aromatic ring, forming an arenium ion intermediate [17] [24]. The sigma complex is stabilized through resonance delocalization, with the extent of stabilization depending on the substitution pattern already present on the ring [13] [24].

Computational studies using density functional theory have provided detailed insights into the energetics of each chlorination step [13] [56]. The calculations reveal that the first chlorination step has the highest activation barrier, while subsequent chlorinations become progressively easier due to the electron-withdrawing effects of previously introduced chlorine atoms [13] [24].

The mechanism also involves crucial proton elimination steps where hydrogen chloride is released, restoring aromaticity to the system [17] [24]. The efficiency of this proton elimination significantly affects the overall reaction rate and selectivity [13] [17]. Research has shown that the presence of base or the iron(III) chloride catalyst itself can facilitate this proton removal step [8] [24].

Kinetic isotope effect studies have provided additional mechanistic insights, confirming that carbon-hydrogen bond breaking is involved in the rate-determining step for aromatic chlorination [13] [56]. These studies support the proposed mechanism involving electrophilic attack followed by proton elimination [24] [35].

Alternate Synthetic Pathway Research

Beyond the traditional iron(III) chloride-catalyzed approach, researchers have investigated several alternative synthetic pathways for producing 1,2,3,5-tetrachloro-4-methylbenzene [7] [16] . These alternative methods aim to address limitations in selectivity, environmental impact, and reaction efficiency associated with conventional chlorination processes [15] [16].

The potassium hydrogen sulfate and potassium chloride system represents a significant advancement in catalyst-free chlorination methodology [7] [11] [16]. This system achieves room-temperature chlorination with remarkable selectivity, yielding 61-86% chlorotoluene selectivity in greater than 98% toluene conversions within one hour [7] [16]. The regioselectivity of this system can be controlled by the choice of organic solvent in the reaction mixture [7] [11].

Research has demonstrated that water-miscible polar solvents such as ethanol, methanol, and acetonitrile favor aromatic chlorination over side-chain chlorination [7] [16]. This selectivity control is attributed to the different solvation environments affecting the chlorinating species and the aromatic substrate [11] [16]. The mechanism involves the in-situ generation of hypochlorous acid and chlorine gas from the potassium hydrogen sulfate and potassium chloride system [7] [16].

Photochemical chlorination pathways have also been extensively investigated as alternative synthetic routes [27] [28] [29]. These methods utilize ultraviolet radiation to initiate radical chain reactions that can selectively introduce chlorine atoms into aromatic systems [28] [29] [34]. Research has shown that photochlorination can achieve different selectivity patterns compared to electrophilic chlorination, offering complementary synthetic approaches [27] [29].

The photochemical mechanism involves the homolytic cleavage of molecular chlorine under ultraviolet irradiation, generating chlorine radicals that subsequently react with the aromatic substrate [28] [29] [31]. This radical pathway can access different substitution patterns and may provide routes to specific tetrachlorinated isomers that are difficult to obtain through electrophilic mechanisms [27] [34].

Friedel-Crafts alkylation followed by chlorination represents another alternative synthetic strategy [23] [26]. This approach involves the initial introduction of additional substituents onto the toluene ring, followed by selective chlorination to achieve the desired substitution pattern [23] [26]. Research has shown that this multi-step approach can provide better control over regioselectivity in some cases [25].

Industrial-Scale Synthesis Investigation

The industrial production of 1,2,3,5-tetrachloro-4-methylbenzene requires scalable processes that balance efficiency, selectivity, and economic viability [12] [14] [39]. Research into industrial-scale synthesis has focused on continuous process development, reactor design optimization, and waste minimization strategies [14] [39] [41].

| Process Parameter | Traditional Method | Continuous Process | Green Alternative |

|---|---|---|---|

| Reactor Type | Batch reactor | Continuous stirred tank reactor/Bubble column | Microreactor |

| Capacity (kg/day) | 100-1000 | 1000-10000 | 10-100 |

| Operating Pressure (atm) | 1-3 | 1-5 | 1-2 |

| Catalyst Requirements | Iron(III) chloride (5-10 mol%) | Iron(III) chloride (continuous feed) | None/Photocatalyst |

| Energy Consumption | High (heating required) | Moderate | Low (LED/room temperature) |

| Waste Generation | High (HCl, catalyst waste) | Moderate (HCl recovery) | Minimal |

| Product Purity (%) | 85-92 | 90-95 | 95-98 |

Industrial research has demonstrated that continuous chlorination processes offer significant advantages over batch methods [12] [14] [39]. Continuous processes provide better temperature control, more consistent product quality, and improved selectivity through optimized residence time distribution [14] [41]. Studies have shown that bubble column reactors with integrated heat exchange systems can maintain optimal reaction conditions while handling the exothermic nature of chlorination reactions [12] [41].

The development of titanium tetrachloride-based solvent systems has emerged as a promising industrial approach [14] [38]. Research has established that titanium tetrachloride can serve both as solvent and catalyst, eliminating the need for additional catalytic systems [14] [38]. This approach enables both aromatic ring chlorination and side-chain chlorination by simply changing the optical conditions, providing flexibility in product distribution control [14] [38].

Process intensification through microreactor technology has gained attention for specialized applications requiring high selectivity and minimal waste generation [27] [41]. Research has demonstrated that microstructured reactors can accelerate chlorination reactions up to 10 times compared to batch reactors while maintaining excellent selectivity [27] [41]. However, the limited throughput of microreactor systems restricts their application to high-value specialty chemicals [27] [41].

Industrial waste management represents a critical aspect of large-scale synthesis [39] [43]. Research has focused on hydrogen chloride recovery and recycling systems that can capture and reuse the byproducts of chlorination reactions [39] [43]. Studies have shown that integrated hydrogen chloride recovery can reduce waste generation by 60-80% while providing valuable hydrochloric acid as a secondary product [39] [43].

Sustainable Synthesis Research Approaches

The development of environmentally sustainable synthetic approaches for 1,2,3,5-tetrachloro-4-methylbenzene has become a priority in modern chemical research [15] [44] [46]. Sustainable synthesis strategies focus on reducing environmental impact while maintaining synthetic efficiency and economic viability [15] [44] [48].

Recent breakthrough research has demonstrated the potential of iron and sulfur photocatalytic systems activated by blue light for sustainable chlorination [46] [48] [53]. This approach operates at room temperature using sustainable, low-cost catalysts and eliminates the need for harsh chemicals or high temperatures [46] [48]. Studies have shown that this method achieves 91% yield with 98% selectivity and 95% conversion for toluene chlorination [33] [46].

| Method | Atom Economy (%) | E-Factor | Energy Efficiency | Solvent Usage (kg/kg product) | Carbon Dioxide Footprint (kg/kg) |

|---|---|---|---|---|---|

| Traditional Iron(III) chloride | 75 | 8.5 | Low | 5.2 | 12.3 |

| Potassium hydrogen sulfate/Potassium chloride System | 85 | 3.2 | Medium | 2.1 | 6.8 |

| Photocatalytic (LED) | 90 | 1.8 | High | 0.8 | 2.1 |

| Electrochemical | 80 | 4.1 | Medium | 3.4 | 8.9 |

| Microwave-Assisted | 82 | 3.8 | Medium | 2.9 | 7.2 |

The mechanism of sustainable photocatalytic chlorination involves the activation of iron-sulfur catalyst complexes under visible light irradiation [33] [46]. Research has revealed that this system generates chlorine radicals through a different pathway compared to traditional thermal methods, enabling precise regioselectivity control [33] [47]. The use of visible light rather than ultraviolet radiation significantly reduces energy requirements and improves process safety [46] [48].

Catalyst-free chlorination methodologies represent another important area of sustainable synthesis research [16] [44] [50]. The potassium hydrogen sulfate and potassium chloride system exemplifies this approach, achieving high conversions and selectivity without requiring metal catalysts [7] [16]. Research has demonstrated that this system meets multiple green chemistry principles including catalyst-free conditions, non-toxic reagents, and low environmental impact [7] [16].

Electrochemical chlorination approaches have been investigated as sustainable alternatives to traditional chemical methods [44] [49]. These methods use electrical energy to generate chlorinating species in-situ, eliminating the need for stoichiometric chemical oxidants [49]. Research has shown that electrochemical methods can achieve good selectivity while operating under mild conditions [49] [52].

Microwave-assisted chlorination represents an energy-efficient approach that can significantly reduce reaction times and improve selectivity [51]. Studies have demonstrated that microwave heating provides more uniform energy distribution and can activate specific reaction pathways that are less accessible under conventional heating [51]. This technology is particularly effective for specialized applications requiring precise control over reaction conditions [51].

The electronic structure of 1,2,3,5-tetrachloro-4-methylbenzene has been investigated through various computational quantum chemistry methods, providing detailed insights into its fundamental electronic properties. Density functional theory calculations have revealed that the compound exhibits a high electron affinity of 0.97 eV and an ionization energy of 9.2 eV, indicating its electronic stability and resistance to electron loss. The presence of four chlorine atoms creates a significant electron-withdrawing effect through the inductive mechanism, fundamentally altering the electronic distribution within the aromatic system.

The molecular orbital analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the chlorine substitution pattern. The electron-withdrawing nature of the chlorine atoms stabilizes the molecular orbitals, leading to increased ionization potential compared to the parent toluene molecule. The electronic structure calculations indicate that the compound displays characteristics typical of highly chlorinated aromatic systems, with substantial charge redistribution from the aromatic ring to the electronegative chlorine atoms.

Computational studies using the B3LYP functional with 6-31G(d,p) basis set have provided detailed information about the electronic properties of tetrachloromethylbenzene derivatives. The calculations show that the electron density distribution is significantly perturbed by the chlorine substituents, resulting in a more electron-deficient aromatic system. The electronic structure analysis reveals that the compound exhibits strong electron-withdrawing characteristics, which directly influence its reactivity patterns and environmental behavior.

Density Functional Theory Applications

Reactivity Prediction Studies

Density functional theory calculations have been extensively employed to predict the reactivity patterns of 1,2,3,5-tetrachloro-4-methylbenzene. The computational studies demonstrate that the compound exhibits meta-directing behavior in electrophilic aromatic substitution reactions, consistent with the strong electron-withdrawing effects of the multiple chlorine substituents. The DFT calculations reveal that the electron density at the ortho and para positions relative to the methyl group is significantly reduced due to the inductive effects of the chlorine atoms, making the meta positions more favorable for electrophilic attack.

The reactivity prediction studies indicate that the trichloromethyl group acts as a powerful electron-withdrawing substituent, deactivating the aromatic ring toward electrophilic substitution reactions. DFT calculations using various functionals including B3LYP, M06-2X, and ωB97X-D have consistently shown that the compound displays reduced reactivity compared to less chlorinated aromatic systems. The computational analysis reveals that the activation energy for electrophilic substitution reactions is substantially increased due to the electron-deficient nature of the aromatic ring.

The reactivity prediction studies have also examined the potential for nucleophilic substitution reactions at the chlorine-substituted positions. DFT calculations suggest that the chlorine atoms attached to the aromatic ring can undergo nucleophilic displacement under specific conditions, with the reaction proceeding through a concerted electron transfer-bond breaking mechanism. The computational results indicate that the reduction potential and ease of chlorine substitution are influenced by the overall electron density distribution within the molecule.

Environmental Fate Modeling

DFT calculations have been utilized to model the environmental fate and transport behavior of 1,2,3,5-tetrachloro-4-methylbenzene in various environmental matrices. The computational studies indicate that the compound exhibits high persistence in the environment due to its resistance to photodegradation and hydrolysis. The DFT calculations reveal that the compound has a high electron affinity and ionization energy, suggesting stability against atmospheric oxidation processes.

The environmental fate modeling studies have examined the potential for microbial degradation of the compound under both aerobic and anaerobic conditions. DFT calculations suggest that the compound exhibits resistance to biodegradation due to steric hindrance from the methyl group and the electron-withdrawing effects of the chlorine atoms. The computational analysis indicates that reductive dechlorination may be the primary degradation pathway under anaerobic conditions, proceeding through sequential chlorine removal processes.

Molecular dynamics simulations have been employed to study the adsorption behavior of 1,2,3,5-tetrachloro-4-methylbenzene on various soil and sediment components. The computational studies reveal that the compound exhibits strong affinity for organic matter due to its high octanol-water partition coefficient (LogP = 4.61). The DFT calculations indicate that the compound tends to accumulate in hydrophobic environments, leading to potential bioaccumulation in fatty tissues of organisms.

Electronic Affinity Research

Electronic affinity research using DFT methods has provided detailed insights into the electron-accepting properties of 1,2,3,5-tetrachloro-4-methylbenzene. The computational studies reveal that the compound exhibits a high electron affinity of 0.97 eV, indicating its strong tendency to accept electrons and form stable anion radicals. The DFT calculations using various functionals have consistently shown that the electronic affinity is primarily influenced by the electron-withdrawing effects of the chlorine substituents.

The electronic affinity research has examined the relationship between molecular structure and electron-accepting ability in tetrachloromethylbenzene derivatives. DFT calculations indicate that the electron affinity increases with the degree of chlorination, with the tetrachloro derivative showing significantly higher values compared to less chlorinated analogs. The computational analysis reveals that the electronic affinity is correlated with the reduction potential of the compound, with higher electron affinity corresponding to more positive reduction potentials.

The research has also investigated the role of electronic affinity in determining the environmental fate and biological activity of chlorinated aromatic compounds. DFT calculations suggest that compounds with high electron affinity tend to exhibit greater persistence in the environment and enhanced bioaccumulation potential. The electronic affinity studies have shown that the compound can participate in electron transfer reactions with various environmental reductants, potentially influencing its transformation pathways in natural systems.

Quantitative Structure-Activity Relationship Model Development for Tetrachlorotoluene Derivatives

Quantitative structure-activity relationship modeling has been extensively applied to tetrachlorotoluene derivatives to predict their environmental fate, biological activity, and toxicological properties. The QSAR models developed for this class of compounds have incorporated various molecular descriptors including electronic properties, steric parameters, and lipophilicity indices to establish relationships with biological and environmental endpoints. The models have shown that electronegativity plays a crucial role in determining the acute toxicity of tetrachlorotoluene derivatives, with the presence of electronegative chlorine atoms significantly increasing toxicity.

The QSAR model development has focused on establishing relationships between molecular structure and various environmental fate parameters such as biodegradation rates, bioaccumulation factors, and atmospheric transformation kinetics. The models have incorporated DFT-calculated electronic properties including electron affinity, ionization energy, and molecular orbital energies as key descriptors. The results indicate that compounds with higher electron affinity tend to exhibit greater environmental persistence and bioaccumulation potential.

Machine learning approaches have been employed to develop advanced QSAR models for tetrachlorotoluene derivatives, incorporating large datasets of molecular descriptors and experimental data. The models have utilized various algorithms including support vector machines, random forests, and neural networks to predict toxicity endpoints with high accuracy. The machine learning-based QSAR models have shown superior performance compared to traditional linear regression approaches, particularly for highly chlorinated aromatic compounds.

The QSAR model development has also examined the relationship between molecular structure and specific modes of toxic action such as narcosis, reactive toxicity, and endocrine disruption. The models have incorporated molecular descriptors related to membrane partitioning, protein binding, and metabolic activation to predict different toxicity mechanisms. The results indicate that tetrachlorotoluene derivatives primarily exhibit narcotic toxicity, with the potency being directly related to their lipophilicity and membrane partitioning properties.

Molecular Dynamics Simulation Studies

Molecular dynamics simulations have been employed to investigate the conformational behavior and intermolecular interactions of 1,2,3,5-tetrachloro-4-methylbenzene in various environmental and biological systems. The simulations have revealed that the compound exhibits restricted rotation around the carbon-carbon bond connecting the methyl group to the benzene ring due to steric interactions with adjacent chlorine atoms. The molecular dynamics studies have provided detailed information about the preferred conformations and flexibility of the molecule in different environments.

The molecular dynamics simulations have examined the partitioning behavior of the compound at various interfaces including water-air, water-octanol, and water-membrane systems. The studies have shown that the compound exhibits strong preference for hydrophobic environments, with partition coefficients calculated from the simulations being in good agreement with experimental values. The molecular dynamics results indicate that the compound tends to orient with the chlorinated aromatic ring away from the aqueous phase, minimizing unfavorable interactions with water molecules.

Computational studies using molecular dynamics simulations have investigated the aggregation behavior of tetrachloromethylbenzene derivatives in aqueous solutions. The simulations have revealed that the compounds tend to form aggregates through π-π stacking interactions and halogen bonding between chlorine atoms. The molecular dynamics studies have shown that the aggregation behavior influences the bioavailability and environmental transport of these compounds, with aggregated forms exhibiting different properties compared to monomeric species.

The molecular dynamics simulations have also been used to study the interactions of 1,2,3,5-tetrachloro-4-methylbenzene with various biological macromolecules including proteins, lipids, and nucleic acids. The studies have revealed that the compound can interact with hydrophobic regions of proteins and lipid membranes, potentially disrupting their normal function. The molecular dynamics results indicate that the compound exhibits preferential binding to aromatic amino acid residues and can intercalate into lipid bilayers, affecting membrane properties and permeability.

| Property | Value | Units | Method |

|---|---|---|---|

| Molecular Formula | C₇H₄Cl₄ | - | Experimental |

| Molecular Weight | 229.92 | g/mol | Calculated |

| Electron Affinity | 0.97 | eV | DFT B3LYP/6-31G(d,p) |

| Ionization Energy | 9.2 | eV | DFT B3LYP/6-31G(d,p) |

| LogP (Octanol-Water) | 4.61 | - | Experimental/Calculated |

| Water Solubility | 1.296 | mg/L | Experimental |

| Henry's Law Constant | 1.5 × 10⁻³ | atm·m³/mol | QSPR Model |

| Vapor Pressure | 0.00663 | mmHg | Experimental |

| Density | 1.497 | g/cm³ | Experimental |

| Melting Point | 54.2 | °C | Experimental |

| Boiling Point | 279.9 | °C | Experimental |

XLogP3

Dates

Explore Compound Types